molecular formula C9H11BrS B6287105 (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane CAS No. 2169320-08-3

(3-Bromo-2,5-dimethylphenyl)(methyl)sulfane

Cat. No. B6287105
CAS RN: 2169320-08-3
M. Wt: 231.15 g/mol
InChI Key: JIUCETYUJQFRAI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(3-Bromo-2,5-dimethylphenyl)(methyl)sulfane” is 1S/C8H9BrS/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is between 2-8°C .

Mechanism of Action

The mechanism of action for “(3-Bromo-2,5-dimethylphenyl)(methyl)sulfane” is not specified in the available resources. The mechanism of action would depend on the specific context in which this compound is used, such as its role in a chemical reaction or biological system .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-bromo-2,5-dimethyl-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUCETYUJQFRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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